![molecular formula C25H25N3O B604602 5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine CAS No. 444153-13-3](/img/structure/B604602.png)
5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine is a nitrogen-rich heterocyclic compound. . This compound features a unique structure that combines a benzo[e][1,2,4]triazepine core with butoxy and tolyl substituents, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxyaniline with p-tolyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the triazepine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can modulate neurotransmitter receptors, making it a potential candidate for treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazepine: A related compound with a similar triazepine core but different substituents.
1,2,4,5-Tetrazepine: Another nitrogen-rich heterocycle with additional nitrogen atoms in the ring.
Benzo[b][1,4]diazepine: A structurally similar compound with a diazepine ring instead of a triazepine ring.
Uniqueness
5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butoxy and tolyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
444153-13-3 |
|---|---|
Molekularformel |
C25H25N3O |
Molekulargewicht |
383.5g/mol |
IUPAC-Name |
5-(4-butoxyphenyl)-2-(4-methylphenyl)-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C25H25N3O/c1-3-4-17-29-21-15-13-19(14-16-21)24-22-7-5-6-8-23(22)26-25(28-27-24)20-11-9-18(2)10-12-20/h5-16H,3-4,17H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
NJIKPDPRWNWROV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


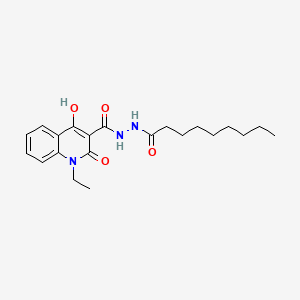
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile](/img/structure/B604522.png)
![propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604523.png)
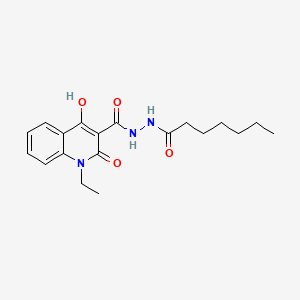
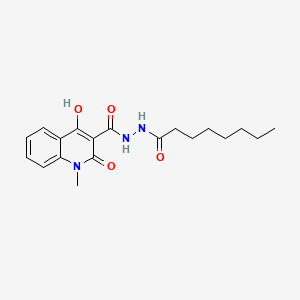
![Butyl 4-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604531.png)
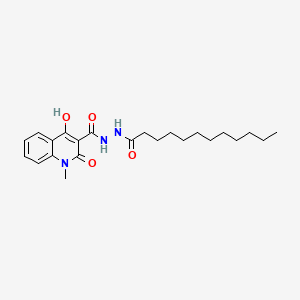
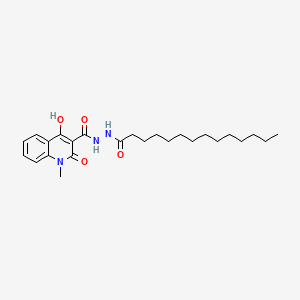
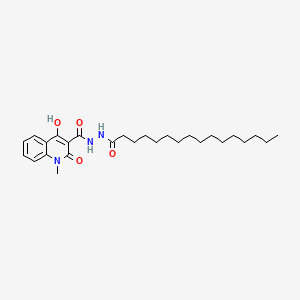
![N'-[(2-bromophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604538.png)
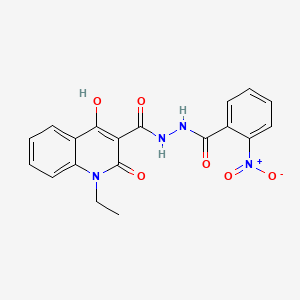
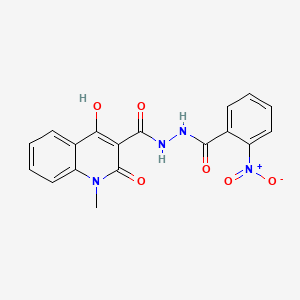
![4-chloro-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604541.png)
![4-bromo-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604542.png)
